BenchChemオンラインストアへようこそ!

BI-811283

Aurora kinase selectivity kinase profiling pan-Aurora inhibitor differentiation

BI-811283 is a small-molecule ATP-competitive inhibitor of Aurora B kinase developed by Boehringer Ingelheim as an anti-cancer agent. It selectively binds to the ATP pocket of Aurora B, disrupting chromosome alignment, cytokinesis, and spindle checkpoint function.

Molecular Formula
Molecular Weight
Cat. No. B1149916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-811283
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BI-811283 Procurement Guide: Aurora B Kinase Inhibitor for Cancer Research


BI-811283 is a small-molecule ATP-competitive inhibitor of Aurora B kinase developed by Boehringer Ingelheim as an anti-cancer agent. It selectively binds to the ATP pocket of Aurora B, disrupting chromosome alignment, cytokinesis, and spindle checkpoint function [1]. The compound has been evaluated in Phase I/II clinical trials for advanced solid tumors and in combination with cytarabine in acute myeloid leukemia (AML) [2][3]. BI-811283 possesses a unique cyclopentyl–pyrimidine–benzamide scaffold (C28H38F3N7O2, MW 561.65 g/mol) and a co-crystal structure with the Aurora B/INCENP complex has been deposited in the PDB (5K3Y) [4].

Why Aurora B Inhibitors Are Not Interchangeable: BI-811283 Differentiation Evidence


Aurora B kinase inhibitors span a wide spectrum of selectivity and potency; pan-Aurora agents such as danusertib (Aurora A IC50 13 nM, B 79 nM) and tozasertib (Aurora A Ki 0.6 nM, B 18 nM) simultaneously target multiple Aurora isoforms, whereas highly selective inhibitors like barasertib (Aurora B IC50 0.37 nM, >3,000-fold over Aurora A) achieve extreme B-selectivity but exhibit distinct toxicity profiles [1]. BI-811283 occupies a differentiated pharmacological niche with an Aurora B IC50 of 9 nM and a ~7.8-fold selectivity window over Aurora A (70 nM), coupled with a unique dosing schedule-dependent MTD and combination efficacy signal in AML that cannot be replicated by simply substituting another Aurora B inhibitor [2][3].

BI-811283 Quantitative Comparator Evidence for Scientific Selection


Aurora B Selectivity Ratio: BI-811283 vs Pan-Aurora Inhibitors Danusertib and Tozasertib

BI-811283 inhibits Aurora B with an IC50 of 9 nM and exhibits a ~7.8-fold selectivity window over Aurora A (IC50 70 nM) and ~1.9-fold over Aurora C (IC50 17 nM) [1]. In contrast, the pan-Aurora inhibitor danusertib shows reversed preference favoring Aurora A (IC50 13 nM) over Aurora B (IC50 79 nM), while tozasertib inhibits Aurora A (Ki 0.6 nM) far more potently than Aurora B (Ki 18 nM) [2]. At 1 µM, BI-811283 inhibited only 7 out of 46 representative human kinome kinases by >50%, confirming a broad selectivity profile distinct from pan-Aurora agents [1].

Aurora kinase selectivity kinase profiling pan-Aurora inhibitor differentiation

Aurora B Potency and Selectivity: BI-811283 vs Ultra-Selective Barasertib

BI-811283 exhibits an Aurora B IC50 of 9 nM with a ~7.8-fold selectivity over Aurora A [1]. Barasertib (AZD1152-HQPA) is substantially more potent (Aurora B IC50 0.37 nM) and achieves >3,000-fold selectivity over Aurora A . This 24-fold difference in Aurora B biochemical potency suggests that BI-811283 may provide a wider therapeutic window in settings where extreme Aurora B inhibition leads to dose-limiting myelosuppression—a known liability of barasertib in AML trials [2]. BI-811283 demonstrated a manageable hematologic toxicity profile with MTDs of 125 mg (Schedule A) and 230 mg (Schedule B) in a Phase I solid-tumor study [3].

Aurora B inhibitor potency barasertib comparison therapeutic window

Clinical Combination Efficacy in AML: BI-811283 + Cytarabine vs Barasertib + LDAC

In a Phase I dose-escalation trial of BI-811283 combined with low-dose cytarabine (LDAC) in previously untreated AML patients ineligible for intensive therapy, the MTD was established at 100 mg BI-811283, and 14% of patients (7 complete remissions [CR], 1 CR with incomplete recovery [CRi], 1 partial remission [PR]) demonstrated treatment response [1]. For comparison, barasertib (AZD1152) in a randomized Phase II trial vs LDAC in a similar elderly AML population achieved an objective complete response rate (OCRR: CR+CRi) of 35.4% vs 11.5% for LDAC alone [2]. While the response rates differ substantially, the BI-811283 trial was a Phase I dose-finding study not optimized for efficacy, whereas the barasertib trial was a randomized Phase II with a selected dose [1][2].

acute myeloid leukemia Aurora B inhibitor combination cytarabine clinical response rate

Pharmacokinetic Profile: BI-811283 Long Half-Life Enables 3-Weekly Dosing

Following a 24-hour intravenous infusion, BI-811283 exhibits a mean terminal half-life of 11.4–30.5 hours (Schedule A) and 10.1–27.0 hours (Schedule B), with near-linear pharmacokinetics across dose levels [1]. This extended half-life supports once-every-3-weeks (Schedule B, Day 1 of 21-day cycle) or twice-per-4-weeks (Schedule A, Days 1 and 15) administration [1]. In contrast, barasertib (AZD1152-HQPA) has a much shorter elimination half-life, typically requiring continuous 7-day IV infusion in clinical protocols to maintain target engagement [2]. The simpler 24-hour infusion schedule of BI-811283 may facilitate preclinical and clinical logistics compared to extended-infusion Aurora B inhibitors.

pharmacokinetics half-life dosing schedule IV infusion

Target Engagement Pharmacodynamics: pHH3 Reduction in Skin Biopsies

In the Phase I solid-tumor trial, BI-811283 demonstrated dose-dependent reduction of phosphorylated histone H3 (pHH3) in skin biopsies, serving as a direct pharmacodynamic marker of Aurora B kinase engagement in surrogate tissue [1]. A trend toward decreased pHH3 was observed with increasing BI-811283 doses across both schedules, confirming on-target biological activity [1]. This contrasts with barasertib, where pHH3 modulation was primarily assessed in bone marrow aspirates of AML patients rather than accessible surrogate tissues, limiting its utility as a non-invasive PD biomarker in solid-tumor settings [2]. Additionally, BI-811283 did not produce a consistent increase in caspase-cleaved CK-18 (an apoptosis marker), distinguishing its mechanism from apoptosis-inducing agents [1].

pharmacodynamic biomarker phosphorylated histone H3 target engagement skin biopsy

Optimal Research & Industrial Use Cases for BI-811283 Based on Evidence


Probing Aurora B-Specific Mitotic Functions Without Aurora A Confounding

With ~7.8-fold selectivity for Aurora B over Aurora A, BI-811283 enables researchers to dissect Aurora B-specific roles in chromosome alignment, cytokinesis, and spindle checkpoint signaling without concurrent Aurora A-mediated G2/M arrest or centrosome disruption [1]. This is particularly valuable for mechanistic studies where pan-Aurora inhibitors like danusertib or tozasertib produce ambiguous phenotypes due to dual Aurora A/B inhibition [2].

AML Preclinical Models Evaluating Aurora B + Cytarabine Combination Therapy

BI-811283 has been clinically validated in combination with low-dose cytarabine in AML patients, producing 14% overall responses including complete remissions [3]. Researchers developing novel Aurora B inhibitor combinations for AML can benchmark against BI-811283 as a reference compound with documented clinical safety and efficacy in the cytarabine backbone setting.

Structure-Based Drug Design Using the Aurora B/INCENP Co-Crystal Structure

The publicly available high-resolution co-crystal structure of BI-811283 bound to the Aurora B/INCENP complex (PDB 5K3Y) reveals key binding interactions within the ATP pocket, including the orientation of the cyclopentyl-carboxamide and trifluoromethyl-pyrimidine moieties [4]. This structural information supports medicinal chemistry efforts to design next-generation Aurora B inhibitors with optimized selectivity and pharmacokinetic properties.

In Vivo Pharmacology Studies Requiring Convenient 24-Hour Infusion Dosing

BI-811283's pharmacokinetic profile (terminal half-life 10–30 h) enables a practical 24-hour continuous infusion schedule, in contrast to barasertib which requires 7-day infusions [5]. This logistical advantage makes BI-811283 suitable for xenograft and PDX studies where extended infusion protocols are technically challenging and resource-intensive.

Quote Request

Request a Quote for BI-811283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.